molecular formula C20H21NO4 B2616415 (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1164475-84-6

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2616415
CAS No.: 1164475-84-6
M. Wt: 339.391
InChI Key: QZDSHNHVLIJZHD-ZDLGFXPLSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuranone derivative designed for advanced chemical and pharmaceutical research. This compound features a furan-2-ylmethylene moiety at the 2-position and a 3-methylpiperidinylmethyl substituent at the 7-position of the benzofuran core. The structural motif of furan-2-ylmethylene hydrazide is known to yield ligands that can chelate metal ions via the azomethine nitrogen and other donor atoms, making them subjects of interest in coordination chemistry and for the development of novel materials . Furthermore, related Schiff base compounds bearing the furan ring have been investigated for their diverse biological activities, which may include cytotoxic effects against certain cell lines, as suggested by studies on similar molecular frameworks . Researchers can utilize this high-purity compound as a key intermediate in organic synthesis or as a candidate for screening in various biochemical and pharmacological assays to explore its potential mechanisms of action and research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-13-4-2-8-21(11-13)12-16-17(22)7-6-15-19(23)18(25-20(15)16)10-14-5-3-9-24-14/h3,5-7,9-10,13,22H,2,4,8,11-12H2,1H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDSHNHVLIJZHD-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This article compiles available research findings, including synthesis, biological assays, and mechanisms of action, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C20H21NO4C_{20}H_{21}NO_4 with a molecular weight of approximately 341.39 g/mol. The structure consists of a benzofuran core with a furan substituent and a piperidine moiety, which may influence its biological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study highlighted that compounds similar to this benzofuran derivative can effectively inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has been explored, with promising results against various pathogens. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases such as cancer and infections. For example, enzyme assays indicated that derivatives related to this compound showed potent inhibition against tyrosinase, an enzyme involved in melanin production .

Apoptosis Induction

The induction of apoptosis appears to be one of the primary mechanisms through which this compound exerts its anticancer effects. It is hypothesized that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antioxidant Activity

The presence of hydroxyl groups in the structure may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress within cells. This action not only contributes to its anticancer effects but also enhances its potential as a therapeutic agent against oxidative stress-related diseases .

Study 1: Anticancer Efficacy

In vitro studies conducted on human fibrosarcoma HT-1080 cells revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study reported an IC50 value indicating effective cytotoxicity at low concentrations, highlighting its potential for further development as an anticancer drug .

Study 2: Antimicrobial Testing

A series of antimicrobial assays demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics, thus supporting its use in developing new antimicrobial therapies .

Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHT-108015 µM
AntimicrobialS. aureus32 µg/mL
E. coli64 µg/mL
Enzyme InhibitionTyrosinaseIC50 = 5 µM

Scientific Research Applications

Antioxidant Properties : The compound exhibits significant antioxidant activity, attributed to the presence of hydroxyl groups that can scavenge free radicals. This property is crucial for mitigating oxidative stress in various biological systems.

Anti-inflammatory Effects : Preliminary studies indicate that this compound can inhibit pro-inflammatory cytokines, such as TNF-α, thereby potentially reducing inflammation in various conditions. This activity is particularly relevant in the context of chronic inflammatory diseases.

Anticancer Potential : Research has demonstrated that (Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one may induce apoptosis in cancer cells. It has been evaluated against several human cancer cell lines, including:

Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)15.0
MDA-MB-231 (Breast)12.5
A549 (Lung)18.0
HT-29 (Colorectal)16.5
MCF-7 (Breast)14.0

These values suggest varying degrees of potency, indicating selective action influenced by structural characteristics.

Case Studies

Several case studies have been conducted to elucidate the biological activity of similar benzofuran derivatives:

  • Study on Methoxy Substituents : Research indicated that methoxy groups at specific positions on the benzofuran nucleus enhance antiproliferative activity. Removal of these groups significantly decreased potency.
  • Comparative Analysis : A study compared the effects of various benzofuran derivatives on cancer cell lines, highlighting the importance of structural modifications in enhancing biological efficacy.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxyl Groups : Compounds with multiple hydroxyl groups (e.g., ) exhibit higher melting points due to intermolecular hydrogen bonding .
  • Piperidine vs.
  • Aromatic Substituents : Thiophene (in ) and fluorobenzylidene (in ) introduce distinct electronic effects. Thiophene’s sulfur may improve metabolic stability, while fluorine enhances lipophilicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one derivatives?

  • Answer: The core benzofuran-3(2H)-one scaffold is synthesized via Knoevenagel condensation , where a benzofuranone reacts with an aldehyde (e.g., furan-2-carbaldehyde derivatives). For example, ultrasonic-assisted reactions in Natural Deep Eutectic Solvents (NaDES) improve yields (59–82%) and Z-selectivity by stabilizing intermediates . Alternative routes include multi-component reactions under reflux with catalysts like KOH, as seen in ethyl acetate-mediated syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer:

  • 1H/13C NMR : Olefinic protons (δ 7.6–7.8 ppm) and aromatic protons confirm Z-configuration and substituent positions .
  • IR Spectroscopy : Detects hydroxyl (3400–3200 cm⁻¹) and carbonyl (1700–1680 cm⁻¹) groups .
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 369.1445) .
  • X-ray Crystallography : Resolves stereochemistry (mean deviation <0.005 Å from planarity) .

Q. What preliminary biological activities have been reported for this compound?

  • Answer : Derivatives show NF-κB inhibition (IC50 ≈10 μM in RAW264.7 macrophages) via suppression of pro-inflammatory cytokines, linked to the furan-methylene moiety . Antitumor activity is hypothesized via ROS modulation, though structure-activity relationships (SAR) require further validation .

Advanced Research Questions

Q. How can stereochemical purity of the Z-isomer be optimized during synthesis?

  • Answer :

  • Solvent Systems : NaDES (e.g., L-proline/levulinic acid) enhances Z-selectivity by H-bond stabilization .
  • Reaction Monitoring : Use HPLC or TLC with chiral columns to track isomer ratios.
  • Post-Synthesis Purification : Column chromatography (ethyl acetate/hexane, 3:1) isolates Z-isomers with >95% purity .

Q. What strategies address contradictions in reported biological activity across studies?

  • Answer :

  • Standardized Assays : Use consistent LPS concentrations (e.g., 100 ng/mL) and exposure times (24 h) in NF-κB inhibition studies .
  • Purity Verification : Ensure compounds are >95% pure via HPLC (C18 column, acetonitrile/water gradient).
  • Comparative SAR : Test analogs with modified piperidine or furan groups to isolate active pharmacophores .

Q. How can computational methods aid in predicting SAR and metabolic stability?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with NF-κB p65 subunit (PDB: 1NFI). The furan-methylene group shows strong binding affinity (−9.2 kcal/mol) .
  • ADME Prediction : SwissADME predicts moderate bioavailability (F30% = 65%) and CYP3A4-mediated metabolism, guiding derivatization (e.g., hydroxyl masking) .

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